N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine
Description
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine is a complex organic compound with a unique structure that combines a pyrimidine ring, a piperidine ring, and a benzoxazole ring
Properties
IUPAC Name |
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-12-4-5-17-16(10-12)23-19(25-17)22-15-6-8-24(9-7-15)18-11-13(2)20-14(3)21-18/h4-5,10-11,15H,6-9H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZROXQDUVXRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)NC3CCN(CC3)C4=NC(=NC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. The synthetic route may include:
Preparation of 2,6-dimethylpyrimidine: This can be achieved through the condensation of acetone with formamide in the presence of a strong acid catalyst.
Synthesis of piperidine derivative: The piperidine ring can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Formation of benzoxazole ring: This can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Coupling reactions: The final step involves coupling the pyrimidine, piperidine, and benzoxazole rings using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-benzoxazol-2-amine: Lacks the methyl group on the benzoxazole ring.
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methylbenzoxazole: Similar structure but different substitution pattern.
Uniqueness
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
